![molecular formula C14H18O2 B10839928 10-Epi-8-deoxy-cumambrin B](/img/structure/B10839928.png)
10-Epi-8-deoxy-cumambrin B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-EPI-8-DEOXY-CUMAMBRIN B is a sesquiterpene lactone belonging to the guaianolide family. These compounds are known for their diverse biological activities and are often isolated from plants in the Asteraceae family. The structure of this compound includes multiple rings and functional groups, making it a compound of interest in various scientific fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 10-EPI-8-DEOXY-CUMAMBRIN B typically involves multiple steps, including the formation of its tricyclic core. The synthetic route may involve cyclization reactions, oxidation, and esterification. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for achieving high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve the extraction from natural sources, such as plants in the Asteraceae family, followed by purification processes. Advanced techniques like chromatography and crystallization are often employed to isolate the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions: 10-EPI-8-DEOXY-CUMAMBRIN B undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, leading to the formation of different derivatives.
Reduction: Reduction reactions can alter the double bonds within the molecule.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions .
Major Products:
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a model compound for studying sesquiterpene lactones and their reactivity.
Biology: The compound has shown potential in inhibiting specific enzymes, making it a candidate for further biological studies.
Medicine: Research has indicated its potential in cancer treatment due to its ability to inhibit certain cellular pathways.
Industry: Its unique chemical structure makes it valuable in the synthesis of other complex molecules.
Wirkmechanismus
The mechanism of action of 10-EPI-8-DEOXY-CUMAMBRIN B involves its interaction with specific molecular targets. It has been shown to inhibit enzymes such as aromatase, which plays a role in hormone synthesis. The compound’s ability to bind to these targets and disrupt their function is key to its biological activity .
Similar Compounds:
Thapsigargin: Known for its ability to inhibit intracellular calcium pumps.
Matricin: Isolated from Matricaria chamomilla, known for its anti-inflammatory properties.
Rupicolin A: Found in Artemisia tripartita, known for its antimicrobial activity.
Uniqueness: this compound stands out due to its specific structural features and potent biological activities. Its ability to inhibit aromatase at concentrations comparable to other known inhibitors highlights its potential as a therapeutic agent .
Eigenschaften
Molekularformel |
C14H18O2 |
---|---|
Molekulargewicht |
218.29 g/mol |
IUPAC-Name |
(3aS,6aR,9aR,9bS)-9-methyl-3-methylidene-3a,4,5,6,6a,7,9a,9b-octahydroazuleno[4,5-b]furan-2-one |
InChI |
InChI=1S/C14H18O2/c1-8-6-7-10-4-3-5-11-9(2)14(15)16-13(11)12(8)10/h6,10-13H,2-5,7H2,1H3/t10-,11+,12+,13+/m1/s1 |
InChI-Schlüssel |
PFGQZVWFUUWHOT-VOAKCMCISA-N |
Isomerische SMILES |
CC1=CC[C@@H]2[C@H]1[C@@H]3[C@@H](CCC2)C(=C)C(=O)O3 |
Kanonische SMILES |
CC1=CCC2C1C3C(CCC2)C(=C)C(=O)O3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.